

An In-depth Technical Guide to Diethyl 2-bromo-2-methylmalonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl 2-bromo-2-methylmalonate*

Cat. No.: *B146579*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Diethyl 2-bromo-2-methylmalonate**, a halogenated diester with significant applications in polymer chemistry and as a versatile building block in organic synthesis. This document details its molecular structure, physicochemical properties, spectroscopic data, and a representative experimental protocol for its synthesis. Furthermore, its role as an initiator in Atom Transfer Radical Polymerization (ATRP) is discussed, complete with a mechanistic diagram. While direct applications in drug development are not extensively documented, the guide explores the potential of malonic ester derivatives in the synthesis of bioactive molecules.

Molecular Structure and Identification

Diethyl 2-bromo-2-methylmalonate is a derivative of malonic acid, characterized by a central carbon atom bonded to a bromine atom, a methyl group, and two carboxyethyl groups.

Table 1: Chemical Identifiers for **Diethyl 2-bromo-2-methylmalonate**

Identifier	Value
CAS Number	29263-94-3 [1]
Molecular Formula	C ₈ H ₁₃ BrO ₄ [1]
SMILES	CCOC(=O)C(C)(Br)C(=O)OCC
InChI	1S/C8H13BrO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3
InChIKey	CSLQAXTUGPUBCW-UHFFFAOYSA-N

Physicochemical Properties

Diethyl 2-bromo-2-methylmalonate is a liquid at room temperature with properties that make it a useful reagent in various chemical transformations.

Table 2: Physicochemical Data for **Diethyl 2-bromo-2-methylmalonate**

Property	Value
Molecular Weight	253.09 g/mol [1]
Appearance	Liquid
Density	1.325 g/mL at 25 °C
Refractive Index	n _{20/D} 1.449
Flash Point	113 °C (closed cup)

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the molecular structure of **Diethyl 2-bromo-2-methylmalonate**.

Table 3: Spectroscopic Data for **Diethyl 2-bromo-2-methylmalonate**

Spectroscopy	Data
¹ H NMR	Spectral data is available for this compound.
IR Spectroscopy	Infrared spectral data has been recorded.
Mass Spectrometry	Mass spectral data is available for this compound.

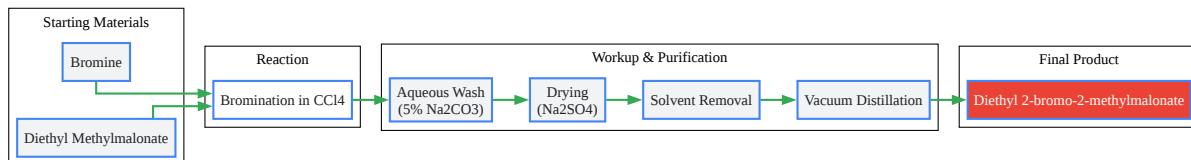
Synthesis of Diethyl 2-bromo-2-methylmalonate

The synthesis of **Diethyl 2-bromo-2-methylmalonate** typically involves the bromination of diethyl methylmalonate. The following is a representative experimental protocol based on established methods for the bromination of malonic esters.[\[2\]](#)

Experimental Protocol: Bromination of Diethyl Methylmalonate

Materials:

- Diethyl methylmalonate
- Bromine
- Carbon tetrachloride (or a suitable alternative solvent)
- 5% Sodium carbonate solution
- Anhydrous sodium sulfate

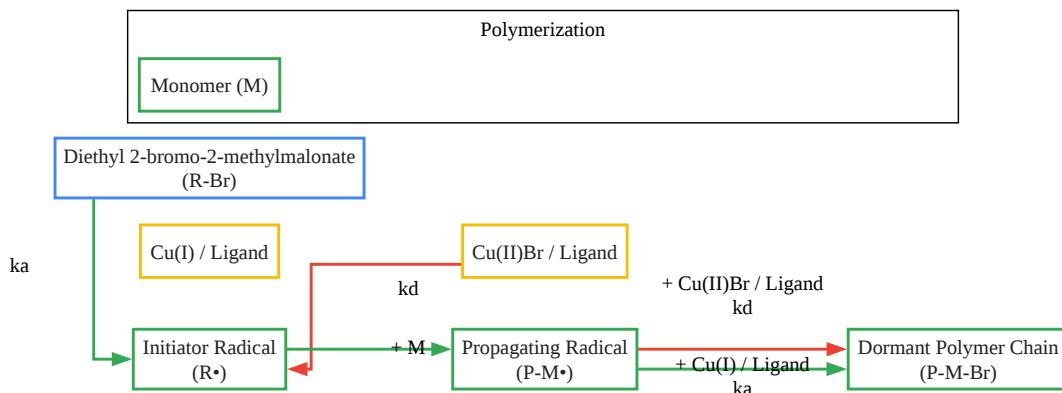

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser with a gas trap
- Dropping funnel

- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser connected to a gas trap (to neutralize HBr fumes), and a dropping funnel, place diethyl methylmalonate and carbon tetrachloride.
- **Bromination:** Cool the flask in an ice bath. Slowly add a stoichiometric amount of bromine dissolved in carbon tetrachloride from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of hydrogen bromide gas ceases (as indicated by the gas trap).
- **Workup:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it several times with a 5% sodium carbonate solution to remove any unreacted bromine and hydrogen bromide.
- **Drying and Solvent Removal:** Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
- **Purification:** The crude product is then purified by vacuum distillation to yield pure **Diethyl 2-bromo-2-methylmalonate**.


[Click to download full resolution via product page](#)

Synthetic workflow for **Diethyl 2-bromo-2-methylmalonate**.

Applications in Polymer Chemistry: Atom Transfer Radical Polymerization (ATRP)

Diethyl 2-bromo-2-methylmalonate is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.

In ATRP, the carbon-bromine bond of **Diethyl 2-bromo-2-methylmalonate** is homolytically cleaved by a transition metal complex (e.g., a copper(I) complex) to generate a radical species that initiates polymerization. This process is reversible, establishing a dynamic equilibrium between active (radical) and dormant (alkyl halide) species, which is key to the controlled nature of the polymerization.

[Click to download full resolution via product page](#)

ATRP mechanism initiated by **Diethyl 2-bromo-2-methylmalonate**.

Role in the Synthesis of Bioactive Molecules

While specific examples of **Diethyl 2-bromo-2-methylmalonate** being directly used in the synthesis of marketed drugs are not readily available in the public domain, its structural motif as a substituted malonic ester is of significant interest in medicinal chemistry. Malonic esters are versatile precursors for the synthesis of a wide array of heterocyclic compounds and substituted carboxylic acids, which are common scaffolds in pharmaceuticals.

The presence of the bromine atom and the quaternary carbon center in **Diethyl 2-bromo-2-methylmalonate** provides unique reactivity. It can serve as an electrophile in reactions with various nucleophiles, leading to the introduction of a gem-dicarboxyethyl methyl group into a target molecule. This functionality can be further manipulated, for instance, through hydrolysis and decarboxylation to generate a substituted propionic acid derivative, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

The general utility of malonic esters in the synthesis of barbiturates, although a historical application, underscores the importance of this class of compounds in the development of

central nervous system-active agents. Modern synthetic strategies continue to leverage the reactivity of malonic esters for the construction of complex molecular architectures with potential biological activity.

Safety and Handling

Diethyl 2-bromo-2-methylmalonate is classified as a corrosive material. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Diethyl 2-bromo-2-methylmalonate is a valuable reagent with well-defined properties and important applications, particularly in the field of polymer chemistry as an ATRP initiator. Its synthesis is achievable through standard laboratory procedures. While its direct role in drug development is not as prominent as other building blocks, its structural features suggest potential for its use in the synthesis of novel bioactive compounds. This guide provides a foundational resource for researchers and professionals working with or considering the use of this versatile chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl 2-bromo-2-methylmalonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146579#diethyl-2-bromo-2-methylmalonate-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com